N-(cyclohexylmethyl)guanidine hydrobromide
Overview
Description
N-(Cyclohexylmethyl)guanidine hydrobromide (CHMG) is a cyclic guanidine derivative that has been used as a reagent in organic synthesis and as a buffer in biochemistry. It has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific fields.
Scientific Research Applications
Guanidine Compounds in Drug Discovery
Compounds with guanidine moieties, like N-(cyclohexylmethyl)guanidine hydrobromide, are significant in drug discovery. They are employed in various areas including nucleophilic organocatalysis, anion recognition, and coordination chemistry. Their biological activities and therapeutic uses are crucial for researchers, particularly in the development of drugs acting on the central nervous system, as anti-inflammatory agents, anti-diabetic, chemotherapeutic agents, and in cosmetics (Sa̧czewski & Balewski, 2013).
Bicyclic Guanidines in Chemistry
Bicyclic guanidines exhibit unique physical, electronic, and chemical properties, making them practical in organocatalysis and as ligands in coordination compounds. The corresponding cationic (guanidinium) and anionic (guanidinate) species of these compounds are widely studied for their applications in anion recognition, supramolecular arrays involving guanidinium salts, and as ligands for metal compounds and clusters (Coles, 2009).
Guanidine Synthesis and Biological Applications
The synthesis of guanidines is a versatile field, with applications in biological activities. Methods for preparing cyclic guanidines like 2-aminoimidazolines and tetrahydropyrimidines, found in many natural products and medicinal compounds, are vital. These guanidines have been applied as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists (Shaw, Grayson, & Rozas, 2015).
Amidines and Guanidines in Coordination Chemistry
Amidines and guanidines serve as neutral, N-based donor ligands in coordination chemistry. They have been employed in a variety of catalytic processes across the periodic table, highlighting their importance in addressing specific problems in chemistry (Coles, 2006).
Radical Synthesis of Guanidines
Guanidines, particularly in polycyclic frameworks, are crucial in total synthesis, bio-inspired molecular recognition, organocatalysis, and coordination chemistry. Innovative methods for guanidine synthesis, like radical cascade cyclization reactions, are important in constructing nitrogen-containing heterocycles (Larraufie et al., 2010).
properties
IUPAC Name |
2-(cyclohexylmethyl)guanidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLWPKAGQAZYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN=C(N)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)guanidine hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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